Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
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Overview
Description
Oseltamivir, marketed under the brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and influenza B, the viruses that cause the flu . It is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oseltamivir is complex due to the presence of three contiguous chiral centers. The commercial production of oseltamivir starts from shikimic acid, which is harvested from Chinese star anise or produced using recombinant Escherichia coli . The synthesis involves several steps, including esterification, ketalization, mesylation, and reductive opening of the ketal . The process also includes the formation of an epoxide, which is then opened with allyl amine to yield the corresponding 1,2-amino alcohol .
Industrial Production Methods
The industrial production of oseltamivir has been optimized to improve yields and reduce the number of steps. The current method involves the use of shikimic acid as the starting material, followed by a series of chemical reactions to produce the final product . This method has been further improved by Hoffmann-La Roche to make it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir undergoes several types of chemical reactions, including:
Oxidation: Oseltamivir can be oxidized to form various metabolites.
Reduction: The reduction of oseltamivir can lead to the formation of its active metabolite, oseltamivir carboxylate.
Substitution: Various substitution reactions can be performed on oseltamivir to modify its chemical structure.
Common Reagents and Conditions
Common reagents used in the synthesis of oseltamivir include ethanol, thionyl chloride, p-toluenesulfonic acid, triethylamine, methanesulfonyl chloride, and allyl amine . The reactions are typically carried out under controlled conditions to ensure the desired stereochemistry and yield.
Major Products Formed
The major product formed from the reduction of oseltamivir is oseltamivir carboxylate, which is the active metabolite responsible for its antiviral activity .
Scientific Research Applications
Oseltamivir has several scientific research applications, including:
Mechanism of Action
Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate, by esterases in the liver . Oseltamivir carboxylate inhibits the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells . By blocking neuraminidase, oseltamivir prevents the virus from spreading within the respiratory tract, thereby reducing the severity and duration of influenza symptoms .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir is part of a class of antiviral drugs known as neuraminidase inhibitors. Other compounds in this class include:
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A long-acting neuraminidase inhibitor used for the treatment and prevention of influenza.
Peramivir: An intravenous neuraminidase inhibitor used for the treatment of influenza.
Comparison
Compared to other neuraminidase inhibitors, oseltamivir has the advantage of being orally bioavailable, making it easier to administer . it may have more adverse effects, such as nausea, compared to zanamivir and baloxavir . Oseltamivir is also less effective if used after 48 hours of influenza infection .
Properties
Molecular Formula |
C16H28N2O4 |
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Molecular Weight |
312.40 g/mol |
IUPAC Name |
ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m1/s1 |
InChI Key |
VSZGPKBBMSAYNT-ILXRZTDVSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
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